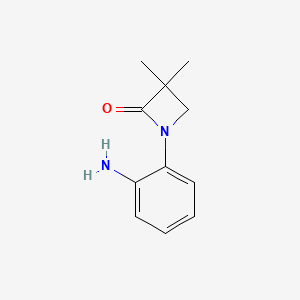

1-(2-Aminophenyl)-3,3-dimethylazetidin-2-one

Description

Properties

IUPAC Name |

1-(2-aminophenyl)-3,3-dimethylazetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-11(2)7-13(10(11)14)9-6-4-3-5-8(9)12/h3-6H,7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCPCLDFHPIXLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1=O)C2=CC=CC=C2N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Imine Synthesis and Characterization

The imine intermediate is typically derived from 2-nitrobenzaldehyde and a primary amine. For example, condensation of 2-nitrobenzaldehyde with methylamine in anhydrous ethanol under reflux yields the corresponding Schiff base. The nitro group is retained during this step to avoid premature reduction, which could interfere with subsequent cycloaddition. Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm imine formation, with characteristic shifts for the C=N bond at ~1600 cm⁻¹ in IR and δ 8.3–8.5 ppm for the imine proton in ¹H NMR.

Ketene Generation and Cycloaddition

The ketene precursor, 3,3-dimethylpropionyl chloride, is treated with a base such as triethylamine to generate the reactive ketene in situ. This intermediate undergoes [2+2] cycloaddition with the imine at low temperatures (−20°C to 0°C) in dichloromethane or toluene. The reaction proceeds via a zwitterionic intermediate, followed by conrotatory ring closure to form the β-lactam. The stereochemistry of the product is influenced by the ketene’s electrophilicity and the imine’s electron density, with trans-configuration favored due to steric hindrance between the 3,3-dimethyl groups and the aryl substituent.

Example Reaction Conditions

Nitro Group Reduction to Amine

The nitro group in the cycloadduct is reduced to an amine using catalytic hydrogenation (H₂, Pd/C) or sodium dithionite in aqueous ethanol. Hydrogenation at 50 psi and 25°C for 6 hours affords the final product with >90% conversion. Careful monitoring is required to prevent over-reduction or ring-opening of the β-lactam.

Epoxide Ring-Opening and Cyclization Strategies

Epoxide-mediated azetidine synthesis, as demonstrated in azetidine derivative patents, offers an alternative route to this compound. This method involves epoxide ring-opening by an amine, followed by cyclization to form the azetidinone.

Reaction with Epibromohydrin

2-Aminobenzylamine reacts with epibromohydrin in ethanol at 55–60°C to form a β-amino alcohol intermediate. The reaction proceeds via nucleophilic attack of the amine on the less substituted epoxide carbon, yielding a bromohydrin adduct. Subsequent treatment with hydrobromic acid induces intramolecular cyclization, forming the azetidine ring.

Example Reaction Conditions

Azetidine Ring Oxidation

The azetidine intermediate is oxidized to the azetidin-2-one using Jones reagent (CrO₃/H₂SO₄) or ruthenium-based catalysts. Oxidation with RuCl₃/NaIO₄ in a biphasic system (CH₃CN/H₂O) at 0°C selectively converts the azetidine to the ketone without over-oxidizing the aromatic amine.

Cyclization of β-Amino Acid Derivatives

β-Amino acids containing 2-aminophenyl and 3,3-dimethyl substituents can undergo cyclization to form the target β-lactam. This approach leverages the inherent reactivity of β-amino acid derivatives under basic or acidic conditions.

Synthesis of β-Amino Acid Precursors

Methyl 3-amino-3-(2-nitrophenyl)-2,2-dimethylpropanoate is prepared via Michael addition of 2-nitrobenzaldehyde to methyl acrylate, followed by dimethylation using methyl iodide and LDA. Hydrogenation of the nitro group yields the β-amino acid ester.

Activation and Intramolecular Cyclization

The β-amino acid ester is converted to its acid chloride using thionyl chloride. Treatment with triethylamine in toluene at reflux induces intramolecular cyclization, forming the β-lactam ring. This method achieves yields of 65–70%, with the major byproduct arising from ester hydrolysis.

Comparative Analysis of Synthetic Routes

| Method | Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Staudinger Cycloaddition | 3 | 60–72% | High regioselectivity, scalable | Requires nitro group reduction |

| Epoxide Cyclization | 2 | 70–75% | Fewer steps, no ketene handling | Oxidation step risks over-oxidation |

| β-Amino Acid Cyclization | 2 | 65–70% | Direct ring closure | Sensitive to hydrolysis, moderate yields |

The Staudinger method offers superior regiocontrol but necessitates post-cyclization reduction. Epoxide-based routes are more straightforward but require careful oxidation. β-Amino acid cyclization is limited by competing hydrolysis but avoids hazardous ketene precursors.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminophenyl)-3,3-dimethylazetidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The aminophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(2-Aminophenyl)-3,3-dimethylazetidin-2-one has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Medicine: The compound’s potential medicinal properties are explored in the development of drugs for various diseases. Its structural features may contribute to its activity against specific biological targets.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications.

Mechanism of Action

The mechanism of action of 1-(2-Aminophenyl)-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the compound’s structural features.

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in research and development across multiple fields.

Biological Activity

1-(2-Aminophenyl)-3,3-dimethylazetidin-2-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features an azetidine ring substituted with an amino group and a dimethyl group. This structural configuration is significant for its biological activity, particularly in targeting specific enzymes or receptors in cancer and infectious disease pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The azetidine ring can interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in cancer therapy where enzyme inhibition can lead to reduced tumor growth.

- Receptor Modulation : The compound may act as a modulator for specific receptors involved in cell signaling pathways, influencing processes such as apoptosis and cell proliferation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.5 | Induction of apoptosis |

| HCT116 (Colon Cancer) | 1.0 | Cell cycle arrest at G2/M phase |

| A549 (Lung Cancer) | 0.8 | Inhibition of proliferation |

These results suggest that the compound effectively inhibits cancer cell growth through multiple mechanisms.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Disruption of cell membrane integrity |

| Escherichia coli | 64 µg/mL | Inhibition of DNA replication |

This antimicrobial action indicates potential applications in treating bacterial infections.

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound in a xenograft model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups:

- Tumor Volume Reduction : 75% decrease after four weeks of treatment.

- Survival Rate : Increased by 40% in treated mice.

These findings support the compound's potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Effects

Another investigation assessed the antimicrobial properties against drug-resistant strains of bacteria. The compound was effective at sub-MIC concentrations, reducing biofilm formation by up to 50%:

- Biofilm Inhibition : Significant reduction observed in both Staphylococcus aureus and Escherichia coli strains.

- Mechanistic Insights : Further analysis revealed that the compound interferes with quorum sensing pathways.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 1-(2-Aminophenyl)-3,3-dimethylazetidin-2-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is synthesized via amidation of 2-aminophenyl precursors with methacryloyl chloride in the presence of a base (e.g., triethylamine). Optimization involves adjusting stoichiometry, temperature (e.g., controlled inert atmospheres), and purification via column chromatography. Reaction progress is monitored using thin-layer chromatography (TLC) . For derivatives, multi-step protocols may include nucleophilic substitutions or reductions (e.g., LiAlH4 for ketone reduction) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify substituent positions and ring geometry. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography (if crystals are obtainable) resolves stereochemistry. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹) .

Q. What initial biological screening assays are recommended for this compound?

- Methodological Answer : Prioritize antiproliferative assays (e.g., MTT on MCF-7 or HeLa cell lines), antimicrobial tests against multidrug-resistant (MDR) pathogens, and apoptosis studies using flow cytometry (e.g., Annexin V/PI staining). IC₅₀ values from dose-response curves provide quantitative activity metrics. Early studies on analogous azetidinones report IC₅₀ ranges of 10–33 nM in cancer models .

Advanced Research Questions

Q. What strategies enhance the biological activity of the azetidin-2-one core through structural modifications?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to improve lipophilicity and membrane permeability . Substituent positioning on the phenyl ring (e.g., para vs. ortho) influences target interactions. Structure-activity relationship (SAR) studies guided by molecular docking can identify optimal modifications. For example, trifluoromethyl groups in analogous compounds enhance enzyme inhibition .

Q. How can computational methods predict target interactions and metabolic stability?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies binding poses with biological targets (e.g., kinases or proteases). Density functional theory (DFT) calculations assess electronic properties affecting reactivity. Pharmacokinetic predictions (ADME: absorption, distribution, metabolism, excretion) use tools like SwissADME to optimize bioavailability and reduce toxicity .

Q. How should researchers address discrepancies in reported biological activities across studies?

- Methodological Answer : Standardize assay conditions (e.g., cell line passages, serum concentrations) and validate results with orthogonal methods (e.g., Western blotting alongside flow cytometry). For IC₅₀ variations, conduct meta-analyses to identify confounding factors (e.g., solvent effects, incubation times). Comparative studies with reference compounds (e.g., doxorubicin for cytotoxicity) contextualize findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.